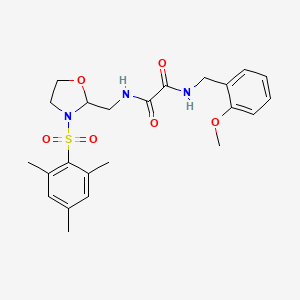

N1-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)-N2-(2-methoxybenzyl)oxalamide

Description

Properties

IUPAC Name |

N'-[(2-methoxyphenyl)methyl]-N-[[3-(2,4,6-trimethylphenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29N3O6S/c1-15-11-16(2)21(17(3)12-15)33(29,30)26-9-10-32-20(26)14-25-23(28)22(27)24-13-18-7-5-6-8-19(18)31-4/h5-8,11-12,20H,9-10,13-14H2,1-4H3,(H,24,27)(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKTDYBVYRFIZJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCOC2CNC(=O)C(=O)NCC3=CC=CC=C3OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29N3O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

475.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)-N2-(2-methoxybenzyl)oxalamide typically involves multiple steps, starting with the preparation of the oxazolidine ring. This can be achieved through the reaction of an appropriate amino alcohol with a mesitylsulfonyl chloride under basic conditions. The resulting intermediate is then coupled with an oxalamide derivative, which is synthesized by reacting oxalyl chloride with 2-methoxybenzylamine. The final product is obtained through a condensation reaction between the two intermediates.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N1-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)-N2-(2-methoxybenzyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Substitution: The mesitylsulfonyl group and other substituents can be replaced with different functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like sodium hydride (NaH) and various alkyl halides can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

The biological activity of N1-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)-N2-(2-methoxybenzyl)oxalamide can be attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of functional groups such as sulfonamides and oxalamides suggests diverse reactivity patterns that can be exploited for therapeutic purposes.

Potential Applications

-

Antimicrobial Activity

- Compounds with similar structures have demonstrated significant antibacterial properties, particularly as inhibitors of bacterial protein synthesis. The oxazolidine framework is known for its role in antibiotic development, indicating that this compound may exhibit similar activities against Gram-positive bacteria, including resistant strains like MRSA.

-

Enzyme Inhibition

- Research on structurally related compounds has indicated potential as inhibitors for various enzymes involved in metabolic pathways. This characteristic could lead to novel therapeutic strategies for metabolic disorders and other diseases.

-

Drug Development

- The compound's structural features make it a promising lead compound in drug design. Its ability to target specific receptors or enzymes implicated in disease processes opens avenues for the development of new therapeutic agents.

Antimicrobial Studies

A study highlighted the antibacterial efficacy of oxazolidine derivatives against a range of Gram-positive bacteria. The mechanism involves binding to the bacterial ribosome, thereby inhibiting protein synthesis, which is crucial for bacterial growth and reproduction.

Enzyme Inhibition Research

Research has shown that similar oxazolidine derivatives can effectively inhibit enzymes involved in critical metabolic pathways. This inhibition can potentially lead to therapeutic applications in treating metabolic disorders or diseases where enzyme regulation is disrupted.

Comparative Analysis of Related Compounds

Mechanism of Action

The mechanism by which N1-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)-N2-(2-methoxybenzyl)oxalamide exerts its effects depends on its specific application. In biochemical contexts, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The oxazolidine ring and mesitylsulfonyl group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Oxalamide Derivatives

Substituent-Driven Physicochemical Properties

Table 1: Key Substituents and Molecular Properties

Key Observations :

- Lipophilicity : The 2-methoxybenzyl group (logP ~2.5) may confer moderate lipophilicity, similar to S336 and Compound 17, facilitating membrane permeability .

- Purity and Yield : Yields for oxalamides with bulky substituents (e.g., Compound 13: 36%) are generally lower than those with simpler groups (e.g., Compound 15: 53%) , suggesting the target compound’s synthesis may require optimized conditions.

Key Observations :

- Antiviral Potential: The mesitylsulfonyl group may mimic sulfonamide-based HIV entry inhibitors (e.g., Compound 13) by disrupting protein-protein interactions .

- Enzyme Interactions : The 2-methoxybenzyl group in S336 and related compounds shows low CYP inhibition (<50% at 10 µM), suggesting the target compound may have a favorable metabolic profile .

- Safety Profile: Oxalamides with methoxybenzyl groups (e.g., S336) exhibit high NOEL values, indicating low toxicity .

Biological Activity

N1-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)-N2-(2-methoxybenzyl)oxalamide is a complex organic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article presents a detailed overview of its biological activity, synthesis, mechanisms of action, and potential applications based on available research.

Chemical Structure and Properties

The molecular formula of this compound is , indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. The compound features:

- An oxazolidine ring , which is a five-membered heterocyclic structure containing nitrogen and oxygen.

- A mesitylsulfonyl group , contributing to its reactivity.

- A methoxybenzyl moiety , enhancing its solubility and potential biological interactions.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Oxazolidine Ring : Synthesized through cyclization of an amino alcohol with an aldehyde or ketone under acidic or basic conditions.

- Introduction of the Mesitylsulfonyl Group : Achieved via sulfonylation using mesitylsulfonyl chloride in the presence of a base like triethylamine.

- Attachment of the Methoxybenzyl Group : Conducted through nucleophilic substitution with a suitable halide.

Antimicrobial Properties

Research indicates that compounds containing oxazolidine moieties often exhibit significant antimicrobial properties, particularly against gram-positive bacteria. The presence of the mesitylsulfonyl group may enhance these effects by increasing lipophilicity and facilitating membrane penetration.

Antiproliferative Effects

Studies have shown that oxalamides can have antiproliferative effects on various cancer cell lines. For instance, related compounds have demonstrated efficacy in inhibiting cell growth in human colorectal carcinoma cells, suggesting potential applications in cancer therapy .

The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets such as enzymes or receptors. The oxazolidine ring may play a crucial role in binding to these targets, while the mesitylsulfonyl group can provide steric hindrance and electron-withdrawing effects that enhance binding affinity .

Comparative Analysis

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N1-((3-(tosyl)oxazolidin-2-yl)methyl)-N2-(2-methoxybenzyl)oxalamide | Tosyl group instead of mesitylsulfonyl | Similar antimicrobial properties |

| N1-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)-N2-(2-piperidinoethyl)oxalamide | Piperidinoethyl group | Potential for enhanced solubility |

Case Studies and Research Findings

- Antimicrobial Activity : In vitro studies have demonstrated that related oxazolidine compounds exhibit significant activity against methicillin-resistant Staphylococcus aureus (MRSA), highlighting their potential as new antibiotic agents.

- Cancer Research : A series of oxalamides were tested for their ability to induce apoptosis in cancer cell lines. Compounds similar to this compound showed EC50 values in the low micromolar range, indicating potent antiproliferative effects .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare N1-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)-N2-(2-methoxybenzyl)oxalamide and related oxalamides?

- Methodological Answer : Oxalamides are typically synthesized via sequential coupling of amines with activated oxalate intermediates. For example, ethyl chlorooxalate reacts with primary amines (e.g., 2-methoxybenzylamine) in dichloromethane (DCM) with a base (e.g., triethylamine) to form intermediates, which are then coupled with secondary amines (e.g., 3-(mesitylsulfonyl)oxazolidin-2-ylmethylamine) under similar conditions . Column chromatography (silica gel, ethyl acetate/hexane) is critical for purification, ensuring >90% purity . Mesitylsulfonyl groups may be introduced via sulfonylation of oxazolidine precursors using mesitylsulfonyl chloride .

Q. How are structural and purity assessments conducted for this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is essential for confirming substituent connectivity. For instance, ¹H NMR peaks for the methoxybenzyl group (δ ~3.8 ppm for –OCH₃) and mesitylsulfonyl methyl groups (δ ~2.3 ppm) are diagnostic . High-resolution mass spectrometry (HRMS) or LC-MS validates molecular weight, while HPLC confirms purity (>90%) .

Advanced Research Questions

Q. How can stereochemical outcomes or isomerism be managed during synthesis?

- Methodological Answer : Stereochemistry in oxazolidin-2-ylmethyl groups may arise during sulfonylation or coupling. For example, reports single-stereoisomer formation (36% yield) using chiral auxiliaries or controlled reaction conditions (e.g., low temperature). Racemic mixtures (e.g., 1:1 in ) require chiral HPLC or enzymatic resolution for separation .

Q. What strategies mitigate dimerization or byproduct formation during oxalamide synthesis?

- Methodological Answer : Dimerization (e.g., 23% dimer in ) is minimized by optimizing stoichiometry (1:1 amine-to-oxalate ratio) and reaction time. Slow addition of reagents and using polar aprotic solvents (e.g., DMF) reduce side reactions. Post-synthetic purification via preparative HPLC or recrystallization removes persistent impurities .

Q. How do substituents like mesitylsulfonyl and methoxybenzyl influence biological activity or physicochemical properties?

- Methodological Answer : The mesitylsulfonyl group enhances steric bulk and electron-withdrawing effects, potentially improving target binding (e.g., enzyme inhibition). Methoxybenzyl contributes to lipophilicity, affecting membrane permeability. Structure-activity relationship (SAR) studies (e.g., ) suggest replacing methoxy with halogens alters potency, as seen in soluble epoxide hydrolase inhibitors .

Q. What analytical challenges arise in interpreting NMR data for complex oxalamides?

- Methodological Answer : Overlapping peaks (e.g., aromatic protons in methoxybenzyl) require 2D NMR (COSY, HSQC) for resolution. Temperature-controlled NMR (e.g., 50°C in DMSO-d₆, as in ) reduces signal broadening caused by hindered rotation in sulfonamide groups .

Q. How do reaction solvents and catalysts impact yield and selectivity?

- Methodological Answer : Polar solvents (e.g., ethanol, DCM) favor oxalamide coupling, while bases like DMAP accelerate reaction rates. reports 35–52% yields using triethylamine, but switching to DBU (a stronger base) may improve efficiency. Solvent-free conditions under microwave irradiation have been explored for analogous compounds to reduce reaction times .

Data Contradiction and Optimization Analysis

Q. How can researchers resolve discrepancies in reported synthetic yields for similar oxalamides?

- Analysis : Yields vary due to differences in amine reactivity (e.g., primary vs. secondary amines) and purification methods. For example, notes a 35% yield for N1-(4-methoxyphenethyl)-N2-(2-methoxyphenyl)oxalamide due to dimerization, while achieves higher yields (>90%) via optimized chromatography. Replicating conditions with inert atmospheres (argon) and anhydrous solvents may improve reproducibility .

Q. What role does the oxazolidin-2-ylmethyl group play in stabilizing the compound under physiological conditions?

- Analysis : The oxazolidin-2-ylmethyl group’s rigidity and hydrogen-bonding capacity (via sulfonyl oxygen) may enhance metabolic stability. Comparative studies (e.g., replacing oxazolidine with piperidine in ) show reduced plasma clearance in analogues, suggesting this moiety resists enzymatic degradation .

Key Takeaways for Researchers

- Synthetic Optimization : Prioritize stoichiometric control and advanced purification to minimize byproducts.

- Analytical Rigor : Combine NMR, MS, and HPLC for unambiguous structural confirmation.

- SAR Development : Systematically vary substituents (e.g., sulfonyl vs. carbonyl) to elucidate bioactivity trends.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.